molecular formula C9H14N2O B7843804 1-(3-Aminopropyl)-4-methylpyridin-2-one

1-(3-Aminopropyl)-4-methylpyridin-2-one

Cat. No.: B7843804
M. Wt: 166.22 g/mol
InChI Key: NWIWNGPPDIUJSS-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)-4-methylpyridin-2-one (CAS: 102675-58-1) is a pyridine derivative featuring a 3-aminopropyl side chain and a methyl substituent at the 4-position of the pyridin-2-one ring. This compound is structurally characterized by its bicyclic framework, combining a pyridinone core with a flexible aminopropyl chain. Its physicochemical properties, such as polarity and hydrogen-bonding capacity, are influenced by the electron-withdrawing carbonyl group in the pyridinone ring and the primary amine group on the side chain.

Properties

IUPAC Name

1-(3-aminopropyl)-4-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-8-3-6-11(5-2-4-10)9(12)7-8/h3,6-7H,2,4-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIWNGPPDIUJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=C1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound is compared to structurally related molecules with variations in the heterocyclic core or substituents. Key analogues include:

Compound Name Core Structure Substituents Boiling Point/°C Density (g/mL) Key Applications References
1-(3-Aminopropyl)-4-methylpyridin-2-one Pyridin-2-one 4-CH₃, 3-aminopropyl N/A N/A Kinase inhibition, intermediates
1-(3-Aminopropyl)-2-pyrrolidinone Pyrrolidin-2-one 3-aminopropyl 120–123 (1 mmHg) 1.014 Synthetic intermediate
1-(3-Aminopropyl)-4-phenylpiperazine Piperazine 4-C₆H₅, 3-aminopropyl N/A N/A Anticonvulsant agents
1-(3-Aminopropyl)imidazole Imidazole 3-aminopropyl N/A N/A Antinociceptive activity

Key Observations :

  • Pyridin-2-one vs. This difference may influence solubility and receptor-binding profiles .
  • 4-Methyl vs.
Pharmacological Activity
  • Kinase Inhibition: The target compound’s pyridin-2-one ring enables van der Waals interactions with kinase active sites (e.g., MST3/4 kinases), showing EC₅₀ values comparable to pyrrolidinone-based analogues (55–57 nM). However, the pyridinone’s aromaticity may enhance selectivity .
  • Analgesic/Anticonvulsant Activity: Unlike 1-(3-aminopropyl)imidazole derivatives (active in antinociceptive assays), the target compound’s activity in these areas remains underexplored. Piperazine analogues (e.g., 1-(3-aminopropyl)-4-phenylpiperazine) exhibit anticonvulsant effects via modulation of central nervous system receptors .

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